Ethyl 3-nonenoate
Description
Contextualization within Unsaturated Fatty Acid Ester Research
Unsaturated fatty acid esters are a significant class of compounds, widely investigated for their roles in biology, food science, and industry. Research in this area often focuses on how the position and geometry of the double bond influence the molecule's properties and reactivity. Ethyl 3-nonenoate serves as an example of a monounsaturated ester with the double bond located near the ester functional group. This positioning can affect its stability, odor profile, and potential for polymerization or other chemical transformations. The study of such esters contributes to a deeper understanding of lipid chemistry and the development of products such as biofuels, lubricants, and flavorings.
The enzymatic synthesis of unsaturated fatty acid esters is an area of active research, with enzymes like lipases being used to catalyze esterification reactions under mild conditions. This approach is often favored for its selectivity and sustainability compared to traditional chemical methods. While specific studies on the enzymatic synthesis of this compound are not abundant, the principles derived from the study of other unsaturated esters are broadly applicable.
Significance in Natural Product Chemistry
This compound has been identified as a volatile component in some fruits, most notably in guava (Psidium guajava). fragranceconservatory.comnih.govjfda-online.comresearchgate.net The complex aroma of guava is a result of a mixture of numerous volatile compounds, including esters, aldehydes, alcohols, and terpenes. nih.govjfda-online.comresearchgate.netnih.gov While esters like ethyl hexanoate (B1226103) and ethyl butanoate are often cited as major contributors to the characteristic fruity aroma of guava, this compound is also present, albeit typically in lower concentrations. researchgate.netnih.gov Its methyl ester counterpart, mthis compound, has also been reported in guava and is described as having a fresh, fruity, and green odor with cucumber undertones. fragranceconservatory.comthegoodscentscompany.com
The biosynthesis of esters in fruits is a complex process that generally involves the conversion of fatty acids and amino acids into alcohols and acyl-coenzyme A (acyl-CoA), which are then esterified by alcohol acyltransferases (AATs). The specific pathways leading to the formation of this compound in guava have not been fully elucidated but are presumed to follow this general scheme. The study of such minor components is crucial for a complete understanding of the flavor and aroma profiles of natural products.
Isomeric Forms and Stereochemical Considerations
The presence of a double bond at the C-3 position means that this compound can exist as two geometric isomers: (E)-Ethyl 3-nonenoate and (Z)-Ethyl 3-nonenoate. These isomers, also known as trans and cis isomers, respectively, have the same chemical formula and connectivity but differ in the spatial arrangement of the atoms around the double bond.
The geometry of the double bond can have a significant impact on the physical and sensory properties of the molecule. Generally, the (E)-isomer is more stable due to reduced steric hindrance, which allows for a more linear and extended molecular shape. The (Z)-isomer, with the alkyl chains on the same side of the double bond, has a more bent conformation. This difference in shape affects intermolecular interactions, leading to variations in properties such as boiling point and chromatographic retention times. While specific data for the individual isomers of this compound are not widely published, studies on analogous unsaturated esters demonstrate these expected differences.
The stereoselective synthesis of either the (E) or (Z) isomer is a common challenge in organic chemistry. Various synthetic methods, such as the Wittig reaction and other olefination strategies, can be employed to control the geometry of the double bond. The ability to produce isomerically pure compounds is essential for studying the specific biological or sensory activities of each isomer.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₂ | nih.gov |
| Molecular Weight | 184.27 g/mol | nih.gov |
| IUPAC Name | ethyl non-3-enoate | nih.gov |
| CAS Number | 91213-30-8 | nih.gov |
| XLogP3 | 3.5 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 8 | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
91213-30-8 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
ethyl non-3-enoate |
InChI |
InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h8-9H,3-7,10H2,1-2H3 |
InChI Key |
KQCNXVHFHZAHDW-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC(=O)OCC |
Canonical SMILES |
CCCCCC=CCC(=O)OCC |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways
Precursor Compounds and Biotransformation Routes (e.g., 3-nonenoic acid)
The biosynthesis of ethyl 3-nonenoate originates from the oxidative degradation of C18 polyunsaturated fatty acids, such as linoleic acid and linolenic acid. These fatty acids are common constituents of plant cell membranes. The primary biotransformation route involves the formation of C9 compounds through the lipoxygenase (LOX) pathway.
One key precursor to this compound is 3-nonenoic acid . This C9 unsaturated carboxylic acid can be formed through the oxidation of fatty acids. For instance, the enzymatic hydration of linoleic acid can lead to the formation of various hydroxy fatty acids, which can be further converted into shorter-chain fatty acids like 3-nonenoic acid. researchgate.net Another related pathway involves the formation of aldehydes, such as 3(Z)-nonenal, which can then be oxidized to form 3-nonenoic acid. researchgate.net
The biotransformation can be summarized in the following steps:
Release of polyunsaturated fatty acids (e.g., linoleic acid) from lipids.
Oxidation of the fatty acid via the lipoxygenase pathway to form hydroperoxides.
Cleavage of the hydroperoxides to yield shorter-chain aldehydes and oxo-acids. nih.gov
Conversion of these C9 aldehydes (like nonenal) to the corresponding carboxylic acid, 3-nonenoic acid.
Subsequent esterification of 3-nonenoic acid with ethanol (B145695) to form this compound.
Enzymatic Pathways Leading to Ethyl Ester Formation
The final step in the biosynthesis of this compound is the esterification of 3-nonenoic acid with ethanol. This reaction is catalyzed by specific enzymes, primarily from the lipase (B570770) and acyltransferase families.
Lipases are enzymes that can catalyze the esterification of carboxylic acids and alcohols. nih.gov In the context of this compound formation, lipases facilitate the condensation reaction between 3-nonenoic acid and ethanol. This enzymatic process is an efficient method for the synthesis of esters in aqueous environments. nih.gov The use of lipases for the synthesis of various fatty acid ethyl esters has been extensively studied. aocs.org
Acyl-CoA:ethanol O-acyltransferases (AEATases) are another class of enzymes responsible for the formation of ethyl esters. These enzymes catalyze the reaction between an acyl-CoA (the activated form of a carboxylic acid) and ethanol. While specific research on the action of AEATases on 3-nonenoyl-CoA is limited, their role in the formation of other medium-chain fatty acid ethyl esters is well-documented in yeast and other microorganisms.
The enzymatic esterification can be represented by the following general reaction: 3-nonenoic acid + ethanol this compound + water
Or, involving an acyl-CoA intermediate: 3-nonenoyl-CoA + ethanol this compound + Coenzyme A
Lipid-Derived Volatile Production Mechanisms (e.g., Lipoxygenase Pathway)
The production of this compound is a part of a larger network of metabolic pathways that generate a wide array of lipid-derived volatile compounds, which are crucial for the aroma of many plants and fruits. The central mechanism for this is the lipoxygenase (LOX) pathway .
The LOX pathway is initiated upon tissue disruption, which brings enzymes and substrates into contact. The key steps are:
Lipase Activity : Lipases hydrolyze triacylglycerols and phospholipids, releasing free polyunsaturated fatty acids like linoleic and linolenic acid.
Lipoxygenase (LOX) Action : LOX enzymes are dioxygenases that incorporate molecular oxygen into polyunsaturated fatty acids, forming hydroperoxy fatty acids. nih.gov Depending on the specific LOX enzyme, oxygenation can occur at different positions on the fatty acid chain. For the formation of C9 compounds, the hydroperoxide is typically formed at the C-9 or C-13 position of the fatty acid. nih.gov
Hydroperoxide Lyase (HPL) Cleavage : The unstable hydroperoxides are then cleaved by hydroperoxide lyase (HPL) into smaller, volatile aldehydes and corresponding oxo-acids. nih.gov For example, the cleavage of a C18 hydroperoxide can yield a C9 aldehyde and a C9 oxo-acid.
Further Transformations : The resulting aldehydes can be further metabolized. They can be reduced to alcohols by alcohol dehydrogenases (ADH) or oxidized to carboxylic acids. These alcohols and acids can then serve as substrates for ester formation.
This pathway is responsible for the production of "green leaf volatiles" (GLVs), which include a variety of C6 and C9 aldehydes, alcohols, and their esters, contributing to the fresh, green, and fruity notes in plant aromas. nih.gov
Data Tables
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Role | Substrate(s) | Product(s) |
| Lipase | Releases fatty acids from lipids; Catalyzes esterification | Triacylglycerols, Phospholipids, 3-nonenoic acid, Ethanol | Free fatty acids, this compound |
| Lipoxygenase (LOX) | Oxygenation of fatty acids | Linoleic acid, Linolenic acid | Hydroperoxy fatty acids |
| Hydroperoxide Lyase (HPL) | Cleavage of hydroperoxides | Hydroperoxy fatty acids | C9 Aldehydes (e.g., Nonenal), C9 Oxo-acids |
| Alcohol Dehydrogenase (ADH) | Reduction of aldehydes | Nonenal | Nonenol |
| Acyl-CoA:ethanol O-acyltransferase (AEATase) | Ester formation | 3-nonenoyl-CoA, Ethanol | This compound |
Table 2: Precursor to Product Relationship in the Biosynthesis of this compound
| Precursor Compound | Transformation | Product |
| Linoleic Acid | Lipoxygenase Pathway | 3-Nonenoic Acid / Nonenal |
| 3-Nonenoic Acid | Enzymatic Esterification | This compound |
| Ethanol | Enzymatic Esterification | This compound |
Synthetic Methodologies and Chemical Transformations
Chemical Synthesis Routes
The creation of ethyl 3-nonenoate can be achieved through several established organic synthesis pathways. These methods range from direct single-step reactions to more complex, stereocontrolled multistep sequences.
Esterification Reactions (e.g., acid-catalyzed)
The most direct method for synthesizing this compound is through the Fischer-Speier esterification. organic-chemistry.org This reaction involves treating 3-nonenoic acid with ethanol (B145695) in the presence of an acid catalyst. masterorganicchemistry.com The mechanism is a reversible, multi-step process classified as a nucleophilic acyl substitution. masterorganicchemistry.comchemistrysteps.com
The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (commonly sulfuric acid or tosic acid), which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com Following a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester product, this compound. masterorganicchemistry.com
Because the reaction is in equilibrium, specific conditions are employed to maximize the yield of the ester. masterorganicchemistry.comathabascau.ca These strategies, in accordance with Le Châtelier's Principle, include using a large excess of the alcohol reactant (often using it as the solvent) and removing the water byproduct as it forms, for instance, through azeotropic distillation. organic-chemistry.orgchemistrysteps.comathabascau.ca Heterogeneous acid catalysts, such as sulfonic acid-functionalized resins like Amberlyst-15, can also be employed to simplify product purification. science.govmdpi.com
Table 1: Overview of Fischer-Speier Esterification for this compound
| Parameter | Description | Key Considerations |
|---|---|---|
| Reactants | 3-Nonenoic Acid and Ethanol | Ethanol is typically used in large excess to drive the equilibrium. masterorganicchemistry.comathabascau.ca |
| Catalyst | Strong Brønsted acids (e.g., H₂SO₄, TsOH) or solid acid catalysts (e.g., Amberlyst-15). masterorganicchemistry.comscience.gov | The catalyst protonates the carbonyl group, activating it for nucleophilic attack. organic-chemistry.orgmasterorganicchemistry.com |
| Reaction Type | Nucleophilic Acyl Substitution (Reversible) | The equilibrium between reactants and products necessitates strategies to favor product formation. masterorganicchemistry.com |
| Key Intermediate | Tetrahedral Intermediate | Formed by the addition of ethanol to the protonated carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com |
| Byproduct | Water | Removal of water (e.g., via Dean-Stark apparatus) shifts the equilibrium towards the ester product. organic-chemistry.orgchemistrysteps.com |
Stereoselective Synthesis Approaches (e.g., cis-isomer preparation)
The double bond in this compound can exist as one of two geometric isomers: cis (Z) or trans (E). khanacademy.org When a specific isomer is required, stereoselective synthesis methods must be used. The Wittig reaction is a powerful and widely used method for creating alkenes with defined stereochemistry. wikipedia.orgmasterorganicchemistry.com
To prepare the cis (or Z) isomer of this compound, a non-stabilized phosphorus ylide is typically reacted with an aldehyde. organic-chemistry.org The synthesis would proceed in two main stages:
Ylide Formation: A phosphonium (B103445) salt is prepared via the SN2 reaction of triphenylphosphine (B44618) with an ethyl halo-propanoate, such as ethyl 3-bromopropanoate. This salt is then treated with a strong, non-nucleophilic base (e.g., n-butyllithium or sodium amide) to deprotonate the carbon adjacent to the phosphorus, forming the reactive phosphonium ylide. masterorganicchemistry.com
Olefination: The ylide is then reacted with hexanal (B45976). The reaction mechanism is believed to proceed via a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. wikipedia.orgorganic-chemistry.org For non-stabilized ylides under lithium-free conditions, this cycloaddition and subsequent collapse of the intermediate kinetically favors the formation of the Z-alkene. wikipedia.orgorganic-chemistry.org The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct. udel.edu
The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. nih.gov While non-stabilized ylides generally favor Z-alkenes, stabilized ylides (where the carbanion is stabilized by an electron-withdrawing group) tend to produce E-alkenes. organic-chemistry.org
Multistep Organic Syntheses Involving Related Structures
The synthesis of this compound, particularly when stereochemical control is required, is inherently a multistep process. masterorganicchemistry.com The Wittig reaction described previously involves the initial preparation of the phosphonium salt from an alkyl halide and triphenylphosphine, followed by deprotonation to form the ylide, and finally the olefination reaction with the aldehyde. nih.gov
More complex unsaturated esters are also built using multistep sequences that rely on the assembly of smaller, functionalized building blocks. For example, the synthesis of ethyl (2E,4Z)-deca-2,4-dienoate, an ester found in pears, starts from (Z)-1-heptenyl bromide. chemicalbook.com This starting material is converted into a lithium cuprate (B13416276) complex which then reacts with ethyl propiolate to construct the final carbon skeleton with the desired stereochemistry. chemicalbook.com This approach highlights a common strategy in organic synthesis where complex molecules are assembled through a series of controlled, sequential reactions, a paradigm applicable to the synthesis of various isomers and analogues of this compound.
Chemoenzymatic and Biocatalytic Production Strategies
In recent years, biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes, particularly lipases, are widely employed for the synthesis of esters under mild reaction conditions. nih.govmdpi.com
The production of this compound can be achieved via lipase-catalyzed esterification of 3-nonenoic acid with ethanol. mdpi.com Lipases (EC 3.1.1.3), which naturally catalyze the hydrolysis of triglycerides, can effectively drive the reverse reaction of synthesis in non-aqueous or microaqueous environments. mdpi.comnih.gov Immobilized lipases, such as Candida antarctica lipase (B570770) B (commercially available as Novozym® 435), are particularly favored for these processes. nih.gov Immobilization enhances the stability and reusability of the enzyme, making the process more cost-effective and suitable for industrial applications. mdpi.comnih.gov
The reaction is typically performed in a solvent-free system, where the alcohol reactant can also serve as the medium, or in an organic solvent. nih.govresearchgate.net Key parameters that influence the reaction rate and final conversion include temperature, substrate molar ratio, and water activity. nih.govresearchgate.net Biocatalytic methods offer significant advantages, including high specificity (chemo-, regio-, and enantioselectivity), reduced energy consumption, and the avoidance of harsh reagents and unwanted side reactions. mdpi.comnih.gov
Table 2: Comparison of Synthesis Strategies for this compound
| Method | Catalyst/Reagent | Key Features | Stereoselectivity |
|---|---|---|---|
| Fischer Esterification | Strong Acid (e.g., H₂SO₄) | Direct, reversible reaction; requires excess alcohol or water removal. organic-chemistry.orgmasterorganicchemistry.com | Generally non-selective; produces a mixture of E and Z isomers. |
| Wittig Reaction | Phosphorus Ylide + Aldehyde | Forms a C=C bond at a specific location; driven by P=O bond formation. wikipedia.orgudel.edu | Tunable; non-stabilized ylides typically yield the Z (cis) isomer. organic-chemistry.orgnih.gov |
| Biocatalysis | Lipase (e.g., Novozym® 435) | Mild conditions, high specificity, environmentally benign, reusable catalyst. mdpi.comnih.gov | Dependent on enzyme specificity; can be highly selective. |
Chemical Reactivity and Stability Studies
The chemical behavior of this compound is dictated by its two primary functional groups: the ester and the carbon-carbon double bond. Its stability can be compromised under certain conditions, leading to isomerization or other reactions.
Isomerization Reactions (e.g., peroxy radical isomerization)
The double bond in this compound is susceptible to isomerization, particularly through radical-mediated pathways. Under atmospheric or combustion conditions, organic peroxy radicals (RO₂) can react with unsaturated compounds. nih.govrsc.org The reaction of a peroxy radical with the double bond of an ester like this compound can initiate a cascade of reactions. nih.gov
Instead of the previously assumed epoxide formation, recent studies suggest that the addition of a peroxy radical to an alkene leads to the formation of a new alkyl radical, which then rapidly reacts with molecular oxygen to form a new, larger peroxy radical. nih.govrsc.org This new radical species can subsequently undergo intramolecular hydrogen shifts (autoxidation) or other rearrangements. nih.gov Such radical processes can facilitate the isomerization of the double bond, leading to a conversion between the cis and trans isomers and potentially altering the position of the double bond along the carbon chain.
Furthermore, the recombination of peroxy radicals can itself be a pathway to ester formation, where an alkoxy radical (RO) undergoes decomposition before recombining to form a more stable ester product. copernicus.org This highlights the complex reactivity of esters in environments where radical species are present.
Oxidative Degradation Mechanisms
The oxidative degradation of this compound, an unsaturated ester, is a critical area of study due to its relevance in various applications, including its use as a flavoring agent where oxidative processes can lead to off-flavors. While specific research focusing exclusively on the oxidative degradation of this compound is limited, the degradation pathways can be inferred from studies on structurally similar unsaturated esters, such as other nonenoate esters and unsaturated fatty acid esters. The presence of a carbon-carbon double bond in the molecule is the primary site for oxidative attack, leading to a variety of degradation products through several mechanisms.
The principal mechanisms of oxidative degradation for unsaturated esters like this compound include autoxidation, photooxidation, and enzymatic oxidation. These processes typically involve the formation of hydroperoxides as primary oxidation products, which are unstable and can subsequently decompose into a complex mixture of secondary oxidation products, including aldehydes, ketones, alcohols, and shorter-chain carboxylic acids. The specific products formed depend on the reaction conditions, such as the presence of light, heat, metal catalysts, and the type of oxidant.
A key process in the oxidative degradation is the abstraction of an allylic hydrogen atom, which is facilitated by the presence of the double bond. This leads to the formation of a resonance-stabilized allylic radical, which then reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another unsaturated ester molecule, propagating the chain reaction and forming a hydroperoxide.
Detailed Research Findings
Research on the oxidation of unsaturated methyl esters provides valuable insights into the potential degradation pathways of this compound. Studies on methyl nonenoate have highlighted the influence of the alkyl chain structure on the kinetics of high-pressure and high-temperature oxidation. thegoodscentscompany.com The location of the double bond at the C-3 position in this compound influences the stability of the resulting allylic radicals and, consequently, the distribution of oxidation products.
The primary oxidation products are expected to be allylic hydroperoxides. For this compound, this would involve the formation of hydroperoxides at the C-2 and C-5 positions. These hydroperoxides can then undergo further reactions, including cleavage of the carbon-carbon double bond, leading to the formation of volatile and non-volatile secondary oxidation products.
Table 1: Potential Primary Oxidation Products of this compound
| Product Name | Chemical Formula | Position of Hydroperoxide Group |
| Ethyl 2-hydroperoxy-3-nonenoate | C₁₁H₂₀O₄ | C-2 |
| Ethyl 5-hydroperoxy-3-nonenoate | C₁₁H₂₀O₄ | C-5 |
The decomposition of these hydroperoxides is a complex process that can be catalyzed by metal ions (e.g., iron, copper) and can lead to the formation of a wide array of secondary products. The cleavage of the double bond, for instance, through ozonolysis or other strong oxidizing conditions, would be expected to yield hexanal and ethyl 3-oxopropanoate.
Table 2: Potential Secondary Oxidation Products from Double Bond Cleavage
| Product Name | Chemical Formula | Precursor |
| Hexanal | C₆H₁₂O | This compound |
| Ethyl 3-oxopropanoate | C₅H₈O₃ | This compound |
Furthermore, epoxidation of the double bond is another potential oxidative pathway, which would result in the formation of ethyl 3,4-epoxynonanoate. This epoxide can then be hydrolyzed to form the corresponding diol, ethyl 3,4-dihydroxynonanoate. Research on the asymmetric epoxidation of ethyl 8-nonenoate has demonstrated the feasibility of this reaction pathway for similar unsaturated esters. smolecule.com
Table 3: Potential Products of Epoxidation and Subsequent Hydrolysis
| Product Name | Chemical Formula | Reaction Pathway |
| Ethyl 3,4-epoxynonanoate | C₁₁H₂₀O₃ | Epoxidation |
| Ethyl 3,4-dihydroxynonanoate | C₁₁H₂₂O₄ | Hydrolysis of Epoxide |
Advanced Analytical Characterization and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating ethyl 3-nonenoate from the myriad of other volatile and non-volatile compounds present in a sample. The choice of technique depends on the sample matrix and the analytical objective.
Gas chromatography is the premier technique for analyzing volatile compounds like this compound. In GC-MS, the compound is vaporized and separated from other volatiles based on its boiling point and interaction with a stationary phase within a capillary column. As the separated compounds exit the column, they enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.
Direct injection GC-MS is particularly suitable for analyzing distilled beverages and other relatively clean liquid samples. nih.govresearchgate.net The method's selectivity and simplicity make it robust for the quantification of various esters. nih.gov For complex matrices, a preconcentration step is often required to achieve the necessary sensitivity. cloudfront.net The development of a GC-MS method for this compound would involve optimizing parameters such as the injector temperature, column type, oven temperature program, and carrier gas flow rate to ensure efficient separation and peak resolution. frontiersin.orgjmaterenvironsci.com
Table 1: Typical GC-MS Parameters for Ester Analysis
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Injection Mode | Splitless or Split | Splitless mode is used for trace analysis to maximize analyte transfer to the column. cloudfront.net Split mode is used for more concentrated samples to prevent column overload. cloudfront.net |
| Injector Temp. | 250 - 280 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. jmaterenvironsci.comshimadzu.com |
| Column Type | Mid-polarity (e.g., VF-200ms) or PEG (e.g., Stabilwax®-DA) | Polyethylene (B3416737) glycol (PEG) phases are excellent for separating polar compounds like esters. cloudfront.net Mid-polarity phases offer a good balance for complex mixtures. researchgate.net |
| Oven Program | Initial temp 35-60°C, ramp 3-15°C/min to 250-280°C | A programmed temperature ramp allows for the separation of compounds with a wide range of boiling points. frontiersin.orgshimadzu.com |
| Carrier Gas | Helium | An inert gas that carries the sample through the column, with typical flow rates around 1.0-1.6 mL/min. jmaterenvironsci.comresearchgate.net |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. colostate.edufrontiersin.org |
| Mass Range | 35-540 amu | A typical mass range to capture the molecular ion and characteristic fragments of medium-chain esters. colostate.edufrontiersin.org |
For analyzing this compound in solid or complex liquid matrices like fruits, wines, or cheeses, Headspace Solid-Phase Microextraction (HS-SPME) is a preferred sample preparation technique. unibz.itmdpi.com This solvent-free method involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase) above the sample. Volatile compounds, including this compound, partition from the sample into the headspace and are adsorbed onto the fiber. The fiber is then retracted and inserted into the hot injector of a GC-MS system, where the analytes are thermally desorbed for analysis. nih.govnih.gov
The efficiency of HS-SPME depends on factors such as the fiber coating, extraction time, and temperature. mdpi.com Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are commonly chosen for their ability to adsorb a broad range of volatile and semi-volatile compounds, including esters. colostate.edunih.gov Method optimization is crucial to ensure sensitive and reproducible results. nih.gov
Table 2: HS-SPME Optimization Parameters for Volatile Compound Analysis
| Parameter | Setting/Condition | Purpose |
|---|---|---|
| SPME Fiber | 50/30 µm DVB/CAR/PDMS | A mixed-phase fiber that provides effective extraction for a wide range of analytes, including esters. colostate.edufrontiersin.org |
| Sample Prep | Sample (e.g., 0.5g) in a sealed vial with NaCl and an internal standard. | Salting out with NaCl increases the volatility of analytes. An internal standard corrects for variability. frontiersin.org |
| Extraction Temp. | 40 - 80 °C | Higher temperatures increase the vapor pressure of analytes, facilitating their transfer to the headspace, but must be optimized to prevent degradation. frontiersin.orgnih.gov |
| Extraction Time | 30 - 60 min | The time required for the analytes to reach equilibrium between the sample, headspace, and fiber coating. mdpi.com |
| Desorption | 250 °C for 3-5 min in GC injector | Ensures complete transfer of the adsorbed volatiles from the SPME fiber to the GC column. nih.govembrapa.br |
Gas Chromatography-Olfactometry (GC-O) is a unique analytical technique that uses a human assessor as a highly sensitive detector to identify odor-active compounds in a sample. wikipedia.orgnih.gov The effluent from the GC column is split, with one portion directed to a conventional detector (like MS or FID) and the other to a heated odor port where a panelist sniffs the eluting compounds. nih.gov This allows for the direct correlation of a specific chemical compound with its perceived aroma. cetjournal.it
While gas chromatography is dominant for volatile esters, High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of ethyl esters. The saturated analog, ethyl nonanoate (B1231133), can be analyzed using a reverse-phase (RP) HPLC method. sielc.com This technique separates compounds based on their partitioning between a nonpolar stationary phase and a polar mobile phase. For Mass Spectrometry (MS) detection, the mobile phase can be adapted by using volatile acids like formic acid instead of non-volatile ones like phosphoric acid. sielc.com
Table 3: Example HPLC Conditions for Ethyl Nonanoate Analysis
| Parameter | Setting |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier |
| Detector | MS-compatible with formic acid replacing phosphoric acid |
Data derived from a method for the analogous compound, ethyl nonanoate. sielc.com
Comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. unibz.it This technique is especially powerful for the in-depth analysis of extremely complex volatile mixtures, such as those found in wine or fuels. unibz.itdlr.defmach.it In a GC×GC system, two columns with different stationary phase selectivities (e.g., a non-polar column followed by a polar column) are coupled via a modulator. dlr.de The modulator traps, refocuses, and re-injects small fractions of the effluent from the first column onto the second, shorter column for a rapid, secondary separation.
The result is a structured, two-dimensional chromatogram with vastly increased peak capacity, allowing for the separation of co-eluting compounds and a more detailed compositional fingerprint. embrapa.br This technique is highly effective for separating the numerous ester compounds in alcoholic beverages, which would include this compound. unibz.itembrapa.br
Table 4: Representative GC×GC-MS System Parameters for Volatile Ester Profiling in Wine
| Parameter | Setting |
|---|---|
| 1st Dimension Column | High Polarity (e.g., 100% polyethylene glycol), 30 m x 0.25 mm x 0.25 µm |
| 2nd Dimension Column | Mid Polarity (e.g., (50%-phenyl)-methylpolysiloxane), 1.70 m x 0.18 mm x 0.18 µm |
| Modulator | Thermal Modulator (e.g., non-moving quad-jet dual stage) |
| Modulation Period | 6 seconds |
| Oven Program | 35 °C (5 min), ramp 3 °C/min to 250 °C (5 min) |
| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) |
Data derived from methods used for analyzing wine volatiles. shimadzu.comembrapa.br
Gas Chromatography coupled with Mass Spectrometry (GC-MS)
Spectroscopic Identification Methodologies
Beyond its use as a detector in chromatography, spectroscopy is fundamental for the definitive structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.
The ¹H NMR spectrum provides detailed information about the chemical environment of hydrogen atoms in the molecule. For this compound, characteristic signals would include a triplet and a quartet for the ethyl group protons, complex multiplets for the protons on and adjacent to the carbon-carbon double bond (vinylic and allylic protons), and signals for the remaining methylene (B1212753) groups and the terminal methyl group of the nonenoate chain. docbrown.info This contrasts with the spectrum of its saturated analog, ethyl nonanoate, which would lack the distinct signals for vinylic protons in the δ 5-6 ppm region. chemicalbook.com
Mass spectrometry, as coupled with GC, provides structural information based on the molecule's fragmentation pattern upon ionization. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (184.27 g/mol ) and characteristic fragment ions resulting from the cleavage of the ester group and along the alkyl chain, which helps confirm its identity. nih.govresearchgate.net
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.
¹H NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are expected. The ethyl ester moiety would present as a characteristic quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The protons on the carbon-carbon double bond (olefinic protons) would appear as multiplets in the downfield region, typically between 5.0 and 6.0 ppm. The methylene group adjacent to the carbonyl group (at the C2 position) would also produce a distinct signal.
¹³C NMR: The carbon-13 NMR spectrum provides complementary information. Key signals would include the carbonyl carbon of the ester group (typically in the 170-175 ppm range), two signals for the olefinic carbons, and signals for the carbons of the ethyl group and the aliphatic chain.
Predicted ¹H NMR Spectral Data for this compound
| Structural Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃-CH₂- (Alkyl Chain End) | ~0.90 | Triplet (t) |
| -(CH₂)₄- (Alkyl Chain) | ~1.2-1.4 | Multiplet (m) |
| -CH₂-CH=CH- | ~2.0-2.2 | Multiplet (m) |
| =CH-CH₂-C(O)- | ~3.1 | Doublet (d) |
| -CH=CH- | ~5.4-5.6 | Multiplet (m) |
| -O-CH₂-CH₃ | ~4.1 | Quartet (q) |
| -O-CH₂-CH₃ | ~1.25 | Triplet (t) |
Predicted ¹³C NMR Spectral Data for this compound
| Structural Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C =O | ~172 |
| -C H=C H- | ~120-135 |
| -O-C H₂- | ~60 |
| -C H₂-C(O)- | ~40 |
| Alkyl Chain Carbons | ~14-32 |
| -O-CH₂-C H₃ | ~14 |
Infrared Spectroscopy (IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. For this compound, the IR spectrum would be characterized by several key absorption bands. The most prominent peak would be the strong C=O (carbonyl) stretch of the ester group, typically appearing around 1735-1750 cm⁻¹. The presence of the carbon-carbon double bond (C=C) would give rise to a stretching vibration in the 1640-1680 cm⁻¹ region. Additionally, the C-O stretching vibrations of the ester group would be visible in the fingerprint region, usually between 1000 and 1300 cm⁻¹. docbrown.infospectrabase.com
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | Ester | 1735 - 1750 | Strong |
| C=C Stretch | Alkene | 1640 - 1680 | Medium to Weak |
| C-O Stretch | Ester | 1000 - 1300 | Strong |
| C-H Stretch (sp²) | Alkene | 3000 - 3100 | Medium |
| C-H Stretch (sp³) | Alkane | 2850 - 3000 | Medium to Strong |
Mass Spectrometry (MS)
Mass Spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. It is crucial for determining the molecular weight and obtaining structural information through fragmentation patterns. The molecular formula of this compound is C₁₁H₂₀O₂. nih.gov
For this compound, the electron ionization (EI) mass spectrum would show a molecular ion (M⁺) peak at an m/z value of 184, corresponding to its molecular weight. nih.gov The fragmentation pattern provides further structural clues. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement.
In contrast, the saturated analogue, ethyl nonanoate (C₁₁H₂₂O₂), has a molecular ion peak at m/z 186. nist.gov Its spectrum is often characterized by a base peak at m/z 88, resulting from a classic McLafferty rearrangement. nist.govchemicalbook.com For this compound, the fragmentation will be influenced by the presence and position of the double bond, leading to a different set of characteristic fragment ions.
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 184 | [C₁₁H₂₀O₂]⁺ | Molecular Ion (M⁺) |
| 155 | [M - C₂H₅]⁺ | Loss of ethyl radical from the ester |
| 139 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |
| 115 | [M - C₅H₁₁]⁺ | Cleavage at the allylic position |
| 101 | [CH₂CH=CHC(O)OC₂H₅]⁺ | Rearrangement and cleavage |
Quantitative Analytical Approaches (e.g., Internal Standard Methodologies)
For the accurate quantification of this compound in complex samples such as foods and beverages, gas chromatography-mass spectrometry (GC-MS) is the method of choice. To ensure high precision and accuracy, a quantitative approach using an internal standard (IS) is commonly employed. nih.govfssai.gov.in
The internal standard method involves adding a known concentration of a specific compound—the internal standard—to both the calibration standards and the samples to be analyzed. nih.gov The IS should be a compound that is chemically similar to the analyte (this compound) but not naturally present in the sample. A deuterated version of the analyte (e.g., d₅-ethyl 3-nonenoate) or a homologous ester would be an ideal choice.
This method compensates for potential variations in sample preparation, injection volume, and instrument response. nih.gov Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is first generated by plotting this ratio against the concentration of the analyte in a series of standards. The concentration of this compound in an unknown sample is then determined by calculating its peak area ratio against the internal standard and interpolating from the calibration curve. nih.govresearchgate.net This approach has been successfully applied to the analysis of various esters and flavor compounds in matrices like wine and other fermented foods. researchgate.netoeno-one.eu
Key Steps for Quantitative Analysis using the Internal Standard Method
| Step | Description | Purpose |
|---|---|---|
| 1. Selection of Internal Standard (IS) | Choose a compound with similar chemical properties to this compound that is not present in the sample. | To mimic the behavior of the analyte during analysis for accurate ratio-based measurement. nih.gov |
| 2. Preparation of Calibration Standards | Prepare a series of solutions with known concentrations of this compound, each containing a fixed concentration of the IS. | To establish the relationship between analyte concentration and the instrumental response ratio (analyte/IS). |
| 3. Sample Preparation | Extract this compound from the sample matrix and add the fixed concentration of the IS. | To isolate the analyte and ensure the IS is present to correct for procedural variations. |
| 4. GC-MS Analysis | Inject the prepared standards and samples into the GC-MS system. | To separate the analyte and IS from other matrix components and detect them. |
| 5. Data Processing | Integrate the peak areas for both the analyte and the IS. Calculate the peak area ratio (Analyte Area / IS Area). | To obtain the raw data for quantification. |
| 6. Quantification | Construct a calibration curve by plotting the peak area ratio vs. concentration for the standards. Determine the concentration of the analyte in the sample using its peak area ratio and the curve. | To calculate the final concentration of this compound in the original sample. researchgate.net |
Compound Reference Table
| Compound Name |
|---|
| 2-propanol |
| Capsaicinoids |
| d₅-Ethyl carbamate |
| Diethyl succinate |
| Ethanol (B145695) |
| Ethyl 2-hydroxy-3-methylbutanoate |
| Ethyl 3-hexenoate |
| This compound |
| Ethyl carbamate |
| Ethyl methanoate |
| Ethyl nonanoate |
| Mthis compound |
Research Applications in Sensory Science and Industry
Contribution to Aroma and Flavor Perception
Ethyl 3-nonenoate is a volatile organic compound that contributes a complex and multifaceted aroma and flavor profile to a variety of products. Its sensory characteristics are primarily described as fruity and green, with distinct waxy and cognac-like notes. The perception of its aroma is influenced by its concentration and the medium in which it is present.
In terms of flavor, the compound imparts a profile that complements its aroma. The taste is generally perceived as fruity. thegoodscentscompany.com In the context of its methyl analog, the flavor is described as sweet with fresh apple and melon notes, and it is considered excellent for red fruit applications like strawberry, as well as other fruit flavors such as pear and tropical fruits. thegoodscentscompany.comperflavory.com The flavor profile of this compound is integral to the sensory experience of beverages where it is naturally present, such as certain wines and spirits. nih.gov
The following table summarizes the reported sensory descriptors for this compound and the closely related mthis compound.
| Compound | Aroma Descriptors | Flavor Descriptors |
| This compound | Green, Fruity, Waxy, Cognac-like | Fruity |
| Mthis compound | Fruity, Green, Waxy, Pear-like, Melon, Cucumber, Wine, Brandy thegoodscentscompany.comperflavory.comflavscents.com | Sweet, Fresh, Apple, Melon, Strawberry, Pear, Tropical Fruit thegoodscentscompany.comperflavory.com |
Structure-Odor Relationships
The relationship between the chemical structure of an ester and its perceived odor is a key area of study in sensory science. For aliphatic esters like this compound, several structural features are critical in determining their aroma profile. These include the length of the carbon chain, the presence and position of double bonds, and the nature of the alcohol and carboxylic acid moieties.
The difference in aroma between saturated and unsaturated esters is notable. For example, ethyl nonanoate (B1231133), the saturated counterpart to this compound, is described as having a waxy, fatty-oily, and fruity odor with notes of cognac and rose. fragranceconservatory.comthegoodscentscompany.com The introduction of the double bond in the 3-position in this compound appears to enhance the green and fresh fruity characteristics while retaining the waxy and cognac-like background notes.
Furthermore, the position of the double bond is crucial. A comparison between methyl 2-nonenoate and mthis compound reveals that while both have a dominant green melon note, the 2-isomer provides a softer, more natural profile, whereas the 3-isomer enhances more "cartoonish" watermelon notes. perfumerflavorist.com This highlights the sensitivity of olfactory perception to subtle changes in molecular structure.
Sensory Evaluation Techniques (e.g., Aroma Dilution Analysis)
To identify and quantify the contribution of specific aroma compounds like this compound in complex mixtures such as food and beverages, sensory scientists employ specialized techniques. Among the most powerful of these are Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA). usda.govresearchgate.netresearchgate.net
Gas Chromatography-Olfactometry (GC-O) is a technique that combines the separation capabilities of gas chromatography with human sensory perception. researchgate.net As volatile compounds elute from the GC column, the effluent is split. One portion goes to a chemical detector (like a mass spectrometer for identification), while the other is directed to a sniffing port where a trained panelist can assess and describe the odor of each separated compound as it emerges. nih.gov This allows for the direct correlation of a specific chemical with its perceived aroma.
These methods are crucial for understanding how individual components like this compound contribute to the complex aroma profiles of various foods and beverages. researchgate.netresearchgate.net They help researchers pinpoint the key odorants that define a product's characteristic scent.
Applications in Flavor and Fragrance Chemistry
This compound is utilized in the flavor industry to impart or enhance specific sensory characteristics in a range of food and beverage products. Its powerful fruity and green profile makes it a valuable component in the creation of fruit flavorings. Drawing parallels from its close analog, mthis compound, which is used in strawberry, melon, apple, and pear flavors, this compound can be applied to achieve similar fresh and ripe fruit notes. thegoodscentscompany.comperflavory.combedoukian.com
The table below lists food and beverage products where this compound or its saturated analog, ethyl nonanoate, have been identified or are used as a flavoring ingredient.
| Product | Compound | Role/Descriptor |
| Bourbon | This compound | Green, fruity, waxy, cognac aroma |
| Wine | This compound, Ethyl nonanoate | Fruity, estery notes nih.govoeno-one.euresearchgate.net |
| Baijiu | Ethyl Esters (general) | Fruity, sweet, fermented grain aromas nih.gov |
| Fruit Flavors (e.g., apple, pear) | Ethyl nonanoate | Fruity, waxy, fatty notes fragranceconservatory.com |
| Confections, Ice Cream | Ethyl nonanoate | Fruity, cognac notes |
In the fragrance industry, this compound and similar aliphatic esters are valuable for their ability to impart fresh, fruity, and green notes to perfume compositions. The intense and multifaceted aroma of this compound, with its blend of green, fruity, and waxy elements, makes it suitable for inclusion in floral and fruity fragrances. For instance, the related mthis compound is used in violet and narcissus formulations, where it contributes to a "flower shop" effect. thegoodscentscompany.comperflavory.comthegoodscentscompany.com
While there is no specific evidence linking this compound directly to musk formulations, its complex profile can be used to add a unique nuance and lift to various fragrance accords. Fruity esters are often used as top or middle notes in perfumes to provide an initial burst of freshness and character. The waxy and cognac-like undertones of this compound could also lend sophistication and depth to a fragrance blend.
The use of its saturated counterpart, ethyl nonanoate, is established in the fragrance industry for its fruity, rosy, and wine-like scent. fragranceconservatory.comthegoodscentscompany.com This suggests that this compound, with its added green and vibrant character, would be a versatile ingredient for perfumers looking to create modern and natural-smelling fragrances.
Future Directions and Emerging Research Themes
Biotechnological Approaches for Sustainable Production
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, and the production of flavor and fragrance esters like ethyl 3-nonenoate is no exception. Biotechnological methods, particularly enzymatic catalysis, represent a promising alternative to traditional chemical synthesis, offering benefits such as milder reaction conditions, higher specificity, and reduced environmental impact. thyssenkrupp-uhde.com
Enzymes, especially lipases, are widely explored for the synthesis of various esters. Lipases, such as those from Candida antarctica (commercially known as Novozym 435), Thermomyces lanuginosus, and Rhizomucor miehei, have proven effective in catalyzing esterification and transesterification reactions. nih.govcetjournal.it These enzymes can be used to produce ethyl esters from a variety of feedstocks, including waste oils and poultry fat, by converting free fatty acids into valuable ethyl esters. nih.govcetjournal.it The kinetics of lipase-catalyzed reactions often follow a Ping-Pong Bi-Bi mechanism, where the enzyme binds with one substrate and releases a product before binding with the second substrate. nih.govnih.gov
The advantages of enzymatic esterification include substantial energy savings due to lower operating temperatures (e.g., 35-55 °C) compared to conventional chemical synthesis. thyssenkrupp-uhde.comcetjournal.it This not only reduces greenhouse gas emissions but also enhances safety. thyssenkrupp-uhde.com Furthermore, the high selectivity of enzymes minimizes side reactions, leading to higher product quality and up to a 60% reduction in waste. thyssenkrupp-uhde.com This regioselectivity also opens the door to creating entirely new products that are difficult to synthesize chemically. thyssenkrupp-uhde.com
Future research will likely focus on applying these established enzymatic methods to the specific production of this compound from nonenoic acid and ethanol (B145695). This involves screening for the most effective lipases and optimizing reaction conditions to maximize yield and efficiency in solvent-free systems.
Table 1: Examples of Enzymatic Esterification for Ethyl Ester Production
| Product | Enzyme Used | Substrates | Key Findings | Reference |
| Ethyl Esters (Biodiesel) | Candida antarctica lipase (B570770) (CALB), Thermomyces lanuginosus lipase (TLL) | Waste Soybean Oil, Ethanol | Continuous synthesis in a packed-bed reactor is feasible with enzyme mixtures. | nih.gov |
| Ethyl Hexanoate (B1226103) | Candida antarctica lipase B (Novozym 435) | Hexanoic Acid, Ethanol | Optimization using Response Surface Methodology (RSM) achieved high conversion rates in a solvent-free system. researchgate.net | researchgate.net |
| Ethyl Esters from Poultry Fat | Novozym 435 | Poultry Fat, Ethanol | Achieved a 57% reduction in free fatty acids under optimized conditions (55°C, 2 hours). cetjournal.it | cetjournal.it |
| Ethyl Butyrate | Candida rugosa lipase | Butyric Acid, Ethyl Caprate | The reaction follows a Ping-Pong Bi-Bi mechanism with competitive inhibition by the acid substrate. nih.gov | nih.gov |
Advanced Spectroscopic Analysis for Isomer Differentiation
This compound exists as two geometric isomers, (3E)- and (3Z)-, due to the carbon-carbon double bond. The specific isomer can significantly influence the compound's sensory properties and biological activity. Therefore, precise analytical techniques capable of differentiating and quantifying these isomers are crucial for quality control and research.
Advanced spectroscopic methods are essential for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H NMR) and 2D techniques, is a powerful tool for structural elucidation. For similar unsaturated esters, the ¹H NMR spectra of the E and Z isomers are typically distinct, although assigning the correct structure based on spectra alone can be challenging without further confirmation, such as through X-ray crystallography. researchgate.net For some compounds, the less stable E isomer can spontaneously convert to the more stable Z isomer. researchgate.net
Mass Spectrometry (MS) is another vital technique. High-resolution mass spectrometry (HRMS) provides exact mass measurements, confirming the elemental composition of the molecule. When coupled with gas chromatography (GC-MS), it allows for the separation and identification of isomers based on their fragmentation patterns and retention times. e3s-conferences.orgui.ac.id
A more recent and emerging technique is ion mobility spectrometry (IMS), which separates ions based on their size, shape, and charge. Coupling IMS with mass spectrometry or using it as a standalone detector for microfluidic photoreactors has shown promise for the real-time monitoring of E/Z isomerization reactions of compounds like ethyl cinnamate (B1238496) derivatives. researchgate.net This approach could be adapted for the rapid analysis of this compound isomers during synthesis or purification. The challenge in synthesizing specific unsaturated esters, such as maleates (the cis or Z isomer), lies in the potential for isomerization during the esterification process, making such analytical monitoring essential. rsc.org
Role in Chemical Ecology and Inter-Organismal Communication
Semiochemicals, or chemical cues and signals, are fundamental to the behavior and interactions of many organisms, particularly insects. researchgate.net These compounds mediate critical activities such as mating, locating food sources, and avoiding predators. researchgate.net Fatty acids and their derivatives, including esters, are a significant class of semiochemicals. capes.gov.br They exhibit vast structural diversity and can be volatile compounds detected by the olfactory system or non-volatile substances detected by contact. researchgate.net
While the specific role of this compound in chemical ecology has not been extensively documented, the functions of structurally similar compounds provide strong indications of its potential significance. The closely related mthis compound is a natural component of guava fruit, contributing to its characteristic aroma. thegoodscentscompany.com Many fruity and green aromas emitted by plants act as kairomones, attracting herbivores or pollinators. researchgate.net
Unsaturated esters are known to be key components in insect communication. For example, ethyl (2E,4Z)-2,4-decadienoate is a potent kairomone for the codling moth, attracting both males and females to its host plant, the pear. This highlights the high specificity of insect responses to particular ester structures and isomers.
Given that fatty acids are precursors to a wide range of insect pheromones and defensive secretions, it is plausible that this compound or its metabolic precursors play a role in the chemical communication systems of various organisms. capes.gov.br Future research in this area would involve field and laboratory studies to investigate whether this compound acts as an attractant, repellent, pheromone, or kairomone for specific insect species, potentially opening new avenues for pest management or pollinator attraction.
Optimization of Synthesis and Production Processes
Maximizing the efficiency and yield of this compound production is a key goal for its commercial viability. This involves optimizing various parameters in both chemical and biotechnological synthesis routes.
Response Surface Methodology (RSM) is a powerful statistical tool used to optimize complex processes. It allows for the evaluation of multiple factors and their interactions on a desired outcome, such as reaction conversion. For the enzymatic synthesis of similar esters like ethyl hexanoate and ethyl oleate (B1233923), RSM has been successfully employed to determine the optimal conditions for temperature, enzyme concentration, and substrate molar ratios. researchgate.nete3s-conferences.org For instance, in the synthesis of ethyl hexanoate, optimal predicted conditions included a specific alcohol-to-acid ratio (1:3.39) and enzyme loading (2.35%) at a temperature of 48.83°C. researchgate.net
In chemical synthesis, process optimization can involve the choice of catalyst and reaction setup. Various palladium-based catalysts have been shown to be effective for the α,β-dehydrogenation of esters, a common method for creating unsaturated esters. organic-chemistry.org For esterification reactions, which are typically equilibrium-limited, removing byproducts like water can significantly drive the reaction towards completion. The use of a Dean-Stark trap is a classic and effective technology for this purpose, capable of increasing the conversion rate of oleic acid to ethyl oleate from 54.96% to 98.78% under optimized conditions. e3s-conferences.orgui.ac.id
Future work on this compound will likely apply these optimization strategies. For biotechnological routes, this would involve using RSM to fine-tune lipase-catalyzed reactions. For chemical routes, this could entail screening more efficient and environmentally benign catalysts and implementing technologies like the Dean-Stark apparatus to maximize conversion.
Table 2: Parameters Optimized in Ester Synthesis Studies
| Reaction | Method/Technology | Optimized Parameters | Outcome | Reference |
| Ethyl Hexanoate Synthesis | Enzymatic (Novozym 435) with RSM | Temperature, enzyme dose, molar ratio, agitation speed, reaction time. | Predicted conversion of 90.99%. | researchgate.net |
| Ethyl Oleate Synthesis | Chemical (H₂SO₄) with RSM and Dean-Stark Trap | Molar ratio (ethanol/acid), catalyst concentration, temperature, reaction time. | Conversion reached 98.78% with Dean-Stark vs. 54.96% without. e3s-conferences.org | e3s-conferences.orgui.ac.id |
| Methyl Ester Sulfonate Synthesis | Chemical (Sulfonation) with RSM and AI | Molar ratio, time, temperature. | AI models (ANN, ANFIS) coupled with optimization algorithms provided a robust alternative to RSM. nih.gov | nih.gov |
Q & A
Q. How do researchers differentiate between experimental artifacts and genuine catalytic effects in this compound’s synthetic pathways?
- Methodological Answer: Implement control experiments (e.g., catalyst-free reactions) and characterize intermediates via in-situ techniques (e.g., FTIR monitoring). Use kinetic isotope effects (KIEs) or isotopic labeling to trace reaction mechanisms. Replicate results across independent labs to rule out equipment bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
